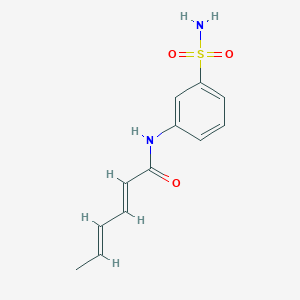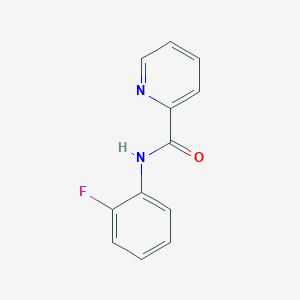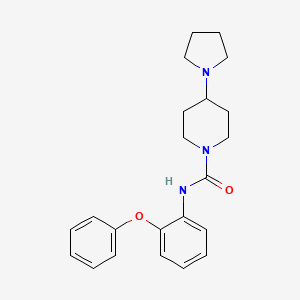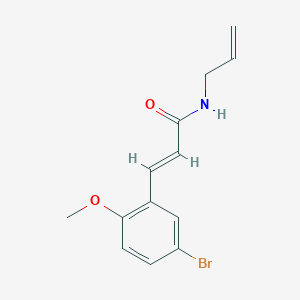![molecular formula C9H15NO2 B7646187 N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646187.png)
N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide, also known as HU-308, is a synthetic cannabinoid that belongs to the class of non-psychotropic cannabinoids. It has been found to have potential therapeutic applications in various medical fields, including cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide acts on the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues. The activation of CB2 receptors by this compound leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines. This mechanism of action is responsible for the anti-inflammatory and neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and protect against neurodegenerative diseases. In addition, this compound has been found to reduce pain and anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide in lab experiments is its high potency and selectivity for CB2 receptors. This allows for precise targeting of the receptor and reduces the risk of off-target effects. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide. One potential direction is the investigation of its therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the development of novel drug delivery systems to improve its solubility and bioavailability. Furthermore, the development of more potent and selective CB2 agonists could lead to the discovery of new therapeutic agents for various medical conditions.
Métodos De Síntesis
The synthesis of N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide involves the reaction of 2-cyclohexen-1-one with (1R,2R)-1,2-diaminocyclohexane in the presence of acetic acid as a catalyst. The resulting product is then treated with propionyl chloride to form this compound. This synthesis method has been optimized to produce this compound in high yields and purity.
Aplicaciones Científicas De Investigación
N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various medical fields. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. In a study conducted on human breast cancer cells, this compound was found to inhibit cancer cell growth and induce apoptosis. In another study, this compound was found to have anti-inflammatory effects in a mouse model of acute lung injury.
Propiedades
IUPAC Name |
N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-9(12)10-7-5-3-4-6-8(7)11/h2,7-8,11H,1,3-6H2,(H,10,12)/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQANPYTVJVWHT-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H]1CCCC[C@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B7646109.png)

![methyl 5-[[[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]amino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7646122.png)

![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B7646151.png)

![[4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate](/img/structure/B7646163.png)
![Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7646172.png)
![5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B7646177.png)

![N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646182.png)

